molecular formula C18H22N2O3 B5442550 7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B5442550
M. Wt: 314.4 g/mol
InChI Key: NFGDPQAKJHWENP-UHFFFAOYSA-N
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Description

7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridylmethyl and carboxylic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting enzyme activity. The pyridylmethyl group may interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-propan-2-ylidene-3-(pyridin-2-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-10(2)14-12-6-7-13(14)16(18(22)23)15(12)17(21)20-9-11-5-3-4-8-19-11/h3-5,8,12-13,15-16H,6-7,9H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGDPQAKJHWENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2CCC1C(C2C(=O)NCC3=CC=CC=N3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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